1-(Benzyloxy)-4-bromo-2-methylbenzene
Overview
Description
Typically, the description of a chemical compound includes its IUPAC name, molecular formula, and structural formula. It may also include its appearance (color, state of matter), odor, and other observable properties .
Synthesis Analysis
This involves the methods and reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule of a compound. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves the study of how the compound reacts with other substances. It includes the type of reaction (e.g., substitution, addition, elimination), the conditions under which the reaction occurs, and the products of the reaction .Physical And Chemical Properties Analysis
Physical properties include characteristics such as melting point, boiling point, density, and solubility. Chemical properties refer to how the compound reacts with other substances .Scientific Research Applications
Anticancer Research
This compound could be used in the synthesis of fluorinated heterocycles, which are main components of many marketed drugs . Approximately 20% of anticancer drugs contain fluorine atoms . The in vivo and in vitro anticancer activities of these fluorinated heterocycles are well reported .
Antimicrobial Research
Fluorinated heterocycles, which can be synthesized using this compound, also have significant antimicrobial activities . The structure-activity relationship (SAR) study assigned that fluorinated heterocycles having various electron-donating or electron-withdrawing substituents significantly affected the antimicrobial activities .
Drug Design and Development
Some fluorinated heterocycles were found to be lead structures for drug design developments where their activities were almost equal to or exceeded the potency of the reference drugs . In most cases, the fluorine-containing heterocycles showed promising safety index via their reduced cytotoxicity in non-cancerous cell lines .
Synthesis of Chalcones Derivatives
1-(Benzyloxy)-4-bromo-2-methylbenzene could potentially be used in the synthesis of chalcones derivatives . Chalcones derivatives have wide applications in pharmaceutical and medicinal chemistry .
Chemical Research
This compound is available from chemical suppliers, suggesting it could be used as a starting material or intermediate in various chemical research applications .
Educational Purposes
Given its availability and interesting chemical structure, 1-(Benzyloxy)-4-bromo-2-methylbenzene could be used in educational settings for teaching purposes, such as demonstrating certain chemical reactions or synthetic techniques .
Mechanism of Action
Target of Action
The compound “1-(Benzyloxy)-4-bromo-2-methylbenzene” is primarily used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides or triflates .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, the compound “1-(Benzyloxy)-4-bromo-2-methylbenzene” acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst forms a bond with the organoboron compound. In the transmetalation step, the organoboron compound is transferred from boron to palladium .
Biochemical Pathways
It’s known that the suzuki–miyaura cross-coupling reaction, in which this compound is used, plays a crucial role in the synthesis of various biologically active compounds . These compounds can affect numerous biochemical pathways, depending on their specific structures and properties.
Result of Action
The primary result of the action of “1-(Benzyloxy)-4-bromo-2-methylbenzene” is the formation of carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in organic chemistry for the synthesis of various complex organic compounds, including pharmaceuticals, agrochemicals, and materials for organic electronics .
Action Environment
The efficacy and stability of “1-(Benzyloxy)-4-bromo-2-methylbenzene” in the Suzuki–Miyaura cross-coupling reaction can be influenced by various environmental factors. These include the reaction temperature, the choice of solvent, the presence of a base, and the type of palladium catalyst used . Optimizing these conditions is crucial for achieving high yields and selectivities in the reaction .
Safety and Hazards
properties
IUPAC Name |
4-bromo-2-methyl-1-phenylmethoxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO/c1-11-9-13(15)7-8-14(11)16-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKODXCGHSJXSFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201272911 | |
Record name | 4-Bromo-2-methyl-1-(phenylmethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201272911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzyloxy)-4-bromo-2-methylbenzene | |
CAS RN |
338454-32-3 | |
Record name | 4-Bromo-2-methyl-1-(phenylmethoxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338454-32-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2-methyl-1-(phenylmethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201272911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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